molecular formula C30H32N2O7 B12097518 Fmoc-Val-Gly(DMB)-OH

Fmoc-Val-Gly(DMB)-OH

Cat. No.: B12097518
M. Wt: 532.6 g/mol
InChI Key: KIBKURPQZJBZSU-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Gly(DMB)-OH: is a compound used in peptide synthesis. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a valine-glycine dipeptide, with a dimethoxybenzyl (DMB) group attached to the glycine residue. This compound is primarily used in solid-phase peptide synthesis to protect the amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Gly(DMB)-OH typically involves the following steps:

    Fmoc Protection: The amino group of valine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine or triethylamine.

    Coupling Reaction: The Fmoc-protected valine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    DMB Protection: The glycine residue is protected with a dimethoxybenzyl group using dimethoxybenzyl chloride (DMB-Cl) in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using secondary amines like piperidine, while the DMB group can be removed using acidic conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    DMB Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).

Major Products Formed:

    Fmoc Deprotection: Val-Gly(DMB)-OH

    DMB Deprotection: Val-Gly-OH

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Val-Gly(DMB)-OH is widely used in the synthesis of peptides, which are important in various fields of research and industry.

Biology:

    Protein Engineering: The compound is used in the synthesis of peptides for studying protein structure and function.

Medicine:

    Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.

Industry:

    Biotechnology: The compound is used in the production of synthetic peptides for use in diagnostics and therapeutics.

Mechanism of Action

Mechanism: The primary function of Fmoc-Val-Gly(DMB)-OH is to protect the amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the DMB group protects the glycine residue.

Molecular Targets and Pathways: The compound itself does not have a specific biological target or pathway, as its primary role is in the chemical synthesis of peptides.

Comparison with Similar Compounds

    Fmoc-Val-Gly-OH: Similar to Fmoc-Val-Gly(DMB)-OH but without the DMB protection on the glycine residue.

    Boc-Val-Gly(DMB)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for amino protection.

Uniqueness: this compound is unique in its dual protection strategy, which allows for selective deprotection and sequential peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required.

Properties

Molecular Formula

C30H32N2O7

Molecular Weight

532.6 g/mol

IUPAC Name

2-(N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,4-dimethoxyanilino)acetic acid

InChI

InChI=1S/C30H32N2O7/c1-18(2)28(29(35)32(16-27(33)34)25-14-13-19(37-3)15-26(25)38-4)31-30(36)39-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-15,18,24,28H,16-17H2,1-4H3,(H,31,36)(H,33,34)/t28-/m0/s1

InChI Key

KIBKURPQZJBZSU-NDEPHWFRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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